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Compound of Interest

Compound Name: 13-O-Ethylpiptocarphol

Cat. No.: B15593271 Get Quote

Disclaimer: Specific experimental spectral data for 13-O-Ethylpiptocarphol is not readily

available in public databases. The data presented in this guide are representative and

predicted based on the known structure of the parent compound, piptocarphol, and general

principles of spectroscopic analysis for sesquiterpene lactones and ethyl ethers. This document

is intended to serve as a technical guide for researchers, scientists, and drug development

professionals on the methodologies and expected spectral characteristics of this compound.

Introduction
13-O-Ethylpiptocarphol is a derivative of piptocarphol, a sesquiterpene lactone belonging to

the furanoheliangolide class. These natural products are of significant interest in medicinal

chemistry due to their diverse biological activities. The structural elucidation and purity

assessment of such compounds heavily rely on a combination of spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) Spectroscopy. This guide provides an in-depth overview of the expected spectral

data for 13-O-Ethylpiptocarphol and the experimental protocols for their acquisition.

Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 13-O-
Ethylpiptocarphol. These predictions are based on the analysis of its constituent functional

groups, including a sesquiterpene lactone core, an ethyl ether, a ketone, an ester, and olefinic

moieties.
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Table 1: Predicted ¹H NMR Spectral Data for 13-O-Ethylpiptocarphol (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 3.5 - 3.7 m

H-2 2.0 - 2.2 m

H-3 2.3 - 2.5 m

H-5 2.8 - 3.0 m

H-6 4.5 - 4.7 d ~8.0

H-7 3.0 - 3.2 m

H-13a 4.1 - 4.3 d ~2.0

H-13b 3.9 - 4.1 d ~2.0

H-14 (CH₃) 1.1 - 1.3 s

H-15 (CH₃) 1.8 - 2.0 s

O-CH₂-CH₃ 3.4 - 3.6 q ~7.0

O-CH₂-CH₃ 1.2 - 1.4 t ~7.0

Ester CH₃ 1.9 - 2.1 s

Ester =CH₂a 5.6 - 5.8 s

Ester =CH₂b 6.1 - 6.3 s

Table 2: Predicted ¹³C NMR Spectral Data for 13-O-Ethylpiptocarphol (in CDCl₃)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 80 - 85

C-2 45 - 50

C-3 40 - 45

C-4 200 - 205 (Ketone C=O)

C-5 50 - 55

C-6 85 - 90

C-7 55 - 60

C-8 75 - 80

C-9 40 - 45

C-10 140 - 145 (Olefinic)

C-11 135 - 140 (Olefinic)

C-12 170 - 175 (Lactone C=O)

C-13 70 - 75

C-14 (CH₃) 15 - 20

C-15 (CH₃) 20 - 25

O-CH₂-CH₃ 65 - 70

O-CH₂-CH₃ 15 - 20

Ester C=O 165 - 170

Ester C= 140 - 145

Ester =CH₂ 125 - 130

Ester CH₃ 20 - 25

Table 3: Predicted Mass Spectrometry (MS) Data for 13-O-Ethylpiptocarphol
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Ion Type Predicted m/z Fragmentation Pathway

[M+H]⁺ 419.2019 (for C₂₃H₃₀O₇) Protonated molecule

[M+Na]⁺ 441.1838 (for C₂₃H₃₀O₇Na) Sodiated molecule

[M-C₂H₅OH]⁺ 373.1600 Loss of ethanol

[M-Side Chain]⁺ Varies
Loss of the ester side chain at

C-8

Further Fragments Varies

Consecutive losses of H₂O,

CO, and other small

molecules[1][2][3][4]

Table 4: Predicted Infrared (IR) Spectral Data for 13-O-Ethylpiptocarphol

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~2950-2850 C-H (Alkyl) Stretching

~1760-1740 C=O (γ-Lactone) Stretching

~1715 C=O (Ketone) Stretching

~1710 C=O (Ester) Stretching

~1650 C=C (Olefinic) Stretching

~1250-1050 C-O (Ether and Ester) Stretching[5][6][7]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of purified 13-O-Ethylpiptocarphol in
0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added as

an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-3 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

2D NMR Experiments: To establish connectivity, perform two-dimensional NMR experiments

such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear

Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear

Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study

fragmentation patterns for structural elucidation.
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Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution directly into the ESI source or introduce it via an HPLC system

for LC-MS analysis.

Acquire mass spectra in both positive and negative ion modes.

For MS/MS (tandem mass spectrometry), select the precursor ion (e.g., [M+H]⁺) and

subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental

formula. Analyze the fragmentation pattern to deduce structural information, often by

comparing it to known fragmentation pathways of related compounds[2][3][4].

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Thin Film (for oils or low-melting solids): Place a drop of the neat sample between two salt

plates (e.g., NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet

using a hydraulic press.
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Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and

place it in a solution cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Place the prepared sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups in the molecule by comparing the observed wavenumbers to correlation

charts[8][9].

Visualizations
Workflow for Spectroscopic Analysis of a Natural
Product
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like 13-O-Ethylpiptocarphol.
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Caption: Workflow for Natural Product Analysis.
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Logical Relationship of Spectroscopic Data in Structure
Elucidation
This diagram shows how the information from different spectroscopic techniques is integrated

to determine the final chemical structure.

Input Data Interpretation
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Final Structure of
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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